6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol
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Overview
Description
6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the boron atom in its structure imparts unique reactivity and binding characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the benzoxaborole ring system followed by the introduction of the dimethylamino group. One common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole core. This intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can inhibit the activity of certain enzymes and disrupt biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A benzoxaborole used as a topical treatment for atopic dermatitis.
Tavaborole: Another benzoxaborole used as an antifungal agent.
Uniqueness
6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other benzoxaboroles may not be as effective.
Properties
Molecular Formula |
C9H12BNO2 |
---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
1-hydroxy-N,N-dimethyl-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C9H12BNO2/c1-11(2)8-4-3-7-6-13-10(12)9(7)5-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
FYQCHIBMPARKET-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N(C)C)O |
Origin of Product |
United States |
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